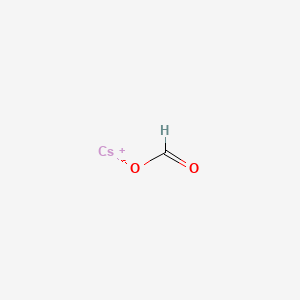

Formiate de césium

Vue d'ensemble

Description

Synthesis Analysis

Cesium formate can be synthesized through various chemical routes, one of which involves the reaction of cesium carbonate with formic acid. The synthesis process is crucial for obtaining high-purity cesium formate, which is essential for its application in various fields. A notable study discusses the role of cesium formate in promoting methanol and C2 oxygenate synthesis over CuZnO catalysts. This synthesis route highlights the catalytic potential of cesium formate in enhancing chemical reactions, especially in the production of methanol and methyl formate from carbon dioxide and hydrogen (Nunan et al., 1988).

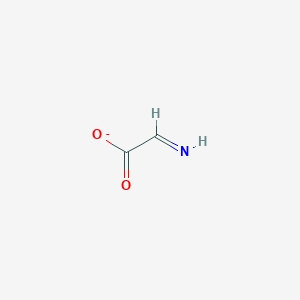

Molecular Structure Analysis

The molecular structure of cesium formate plays a pivotal role in its chemical behavior and interactions. While specific studies focusing on the molecular structure of cesium formate are scarce, understanding the structure is fundamental in predicting its reactivity and stability in various chemical environments. The structure can be analyzed through spectroscopic methods, providing insights into the electronic and geometric arrangement of atoms within the molecule.

Chemical Reactions and Properties

Cesium formate participates in several chemical reactions, reflecting its versatile chemical properties. It can act as a base in neutralizing acids or as a reactant in forming more complex organic compounds. One interesting application is in the hydrogen storage and release system, where cesium formate, in combination with bicarbonate salts, has been explored for its ability to store and release hydrogen, indicating its potential in energy storage technologies (Sordakis et al., 2015).

Applications De Recherche Scientifique

Cellules solaires pérovskites

Le formiate de césium est utilisé dans le développement de cellules solaires pérovskites (PSC) efficaces et stables. Ces matériaux présentent l'avantage unique de stabiliser simultanément les transitions de phase compositionnelles photoactives et d'améliorer la stabilité thermique, ce qui les rend bien adaptés aux environnements intérieurs . Les bandes interdites optiques du césium-formamidinium, allant de 1,5 à 1,8 eV, peuvent être conçues pour s'aligner sur le spectre des sources lumineuses couramment utilisées à l'intérieur .

Applications intérieures

Les matériaux pérovskites à base de this compound sont des candidats prometteurs pour les applications intérieures. Ils peuvent être adaptés aux applications intérieures, en mettant l'accent sur l'optimisation de leurs performances sous l'éclairage LED intérieur .

Stockage d'énergie

Les propriétés uniques du this compound en font un matériau précieux pour le stockage d'énergie.

Catalyse

Le this compound est également utilisé en catalyse en raison de ses propriétés uniques.

Propriétés photovoltaïques

Les effets additifs du this compound sur les propriétés photovoltaïques et les structures cristallines des cellules solaires pérovskites ont été étudiés. L'ajout simultané de Cs et de FA au cristal de pérovskite CH₃NH₃PbI₃ a amélioré les propriétés photovoltaïques, ce qui peut être dû à la suppression de la décomposition des cristaux de pérovskite et à la promotion de la croissance cristalline .

Mécanisme D'action

Target of Action

Cesium formate, a high-density clear brine fluid, primarily targets the drilling process in the oil and gas industry . It is used as a drilling and completion fluid due to its unique properties such as high density, low viscosity, and environmental acceptability .

Mode of Action

Cesium formate interacts with its target by providing a solids-free brine that aids in drilling operations . It is used as a drilling fluid where it helps in maintaining well control, reducing equivalent circulating densities (ECDs), and improving hole cleaning . Furthermore, it has been shown to catalyze the polymerization of formic acid and formate .

Biochemical Pathways

The use of cesium formate in drilling fluids can lead to dramatic increases in drilling rates compared to other fluids of similar density .

Pharmacokinetics

It is known that the compound exhibits high solubility in water, which contributes to its effectiveness as a drilling fluid .

Result of Action

The use of cesium formate in drilling operations results in improved drilling efficiency and reduced formation damage . It has been reported to increase drilling rates dramatically compared to other fluids of similar density . Moreover, the cesium formate fluid is easy to handle and relatively immune to contaminants .

Safety and Hazards

Cesium formate can cause serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Cesium formate is being actively tested in laboratories today for possible oilfield application . It is also being used in the development of wide-bandgap perovskite solar cells . The results demonstrate that cesium formate as the Cs precursor is a promising candidate to promote the device performance of wide-bandgap perovskite solar cells .

Propriétés

IUPAC Name |

cesium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Cs/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZQZZAXOPPAAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Formic acid, cesium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003495361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50883981 | |

| Record name | Formic acid, cesium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.923 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; Hygroscopic; [Cabot Specialty Fluids MSDS] | |

| Record name | Formic acid, cesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3495-36-1 | |

| Record name | Formic acid, cesium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003495361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, cesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, cesium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

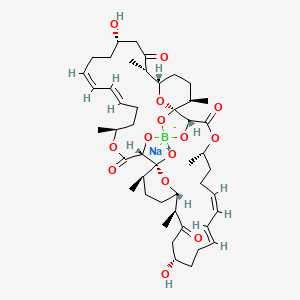

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

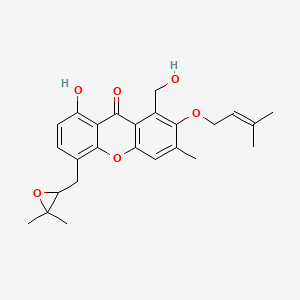

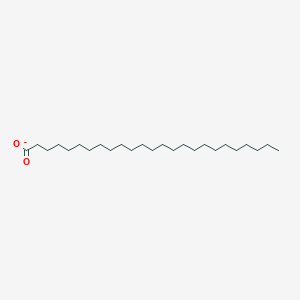

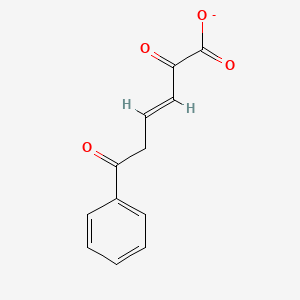

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)

![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)